5,6-Dehydromethysticin
CAS No.:
Cat. No.: VC16512327
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O5 |
|---|---|
| Molecular Weight | 272.25 g/mol |
| IUPAC Name | 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxypyran-2-one |
| Standard InChI | InChI=1S/C15H12O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-8H,9H2,1H3/b4-2+ |
| Standard InChI Key | GLWFCJOUIQRVSV-DUXPYHPUSA-N |
| Isomeric SMILES | COC1=CC(=O)OC(=C1)/C=C/C2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | COC1=CC(=O)OC(=C1)C=CC2=CC3=C(C=C2)OCO3 |
Introduction
Structural and Nomenclatural Clarifications
Definition of Kavalactones and Common Variants
Kavalactones are bioactive phenolic compounds derived from Piper methysticum (kava) and other Piper species. Key structural features include a pyranone ring system with hydroxyl, methoxy, or methylenedioxy (MDP) substituents . Common kavalactones include:
| Compound | Synonyms/Chemical Structure | Key Features |
|---|---|---|
| 5,6-Dehydrokavain | Desmethoxyyangonin | 5,6-unsaturated bond in ring A |
| 7,8-Dihydromethysticin | Dihydromethysticin (DHM) | 7,8-saturated bond; MDP substituent |
| Methysticin | Methysticin | 7,8-unsaturated bond; MDP substituent |
5,6-Dehydrokavain (desmethoxyyangonin) is distinct from methysticin derivatives due to its lack of a methylenedioxy group .
Bioactivity of 5,6-Dehydrokavain and Related Compounds
Neuroprotective and Anti-Inflammatory Effects
5,6-Dehydrokavain exhibits neuroprotective properties by modulating stress-response pathways. For example:
-
Inhibition of p38 MAPK phosphorylation: In H₂O₂-induced oxidative stress models, 5,6-dehydrokavain reduced p38 activation, suggesting anti-inflammatory potential .
-
NF-κB inhibition: Kavalactones with double bonds in ring A (e.g., 5,6-dehydrokavain) may suppress pro-inflammatory NF-κB signaling, though specific data for this compound remain limited .
Cytochrome P450 Induction
Methysticin and 7,8-dihydromethysticin are potent inducers of cytochrome P450 1A1 (CYP1A1) via aryl hydrocarbon receptor (AhR) activation :
| Compound | CYP1A1 Induction (Fold Increase) | Molecular Docking Score |
|---|---|---|
| Methysticin | 4.2 | 8.31 |
| 7,8-Dihydromethysticin | 3.5 | 7.95 |
Their activity correlates with the presence of an MDP group, which enhances binding to AhR’s hydrophilic pocket .
Pharmacological and Toxicological Profiles
Analgesic and Metabolic Effects
7,8-Dihydromethysticin demonstrates:
-
Analgesic activity: Increased tail-flick latency in mice at 275 mg/kg .
-
Hepatotoxicity concerns: Kava extract containing 27% kavalactones (including dihydromethysticin) induced hepatocellular carcinomas in mice at high doses (1.0 g/kg) .
Metabolic Pathways and Detection
Chromatographic analysis of hair samples revealed:
-
Metabolites: 12-Hydroxy-5,6-dehydrokavain and 11-hydroxy-5,6-dehydrokavain .
-
Detection limits: LC-MS/MS quantified 5,6-dehydrokavain at 1–14 ng/mg in biological samples .
Structural Determinants of Activity
Role of Double Bonds and Substituents
The 5,6-double bond in 5,6-dehydrokavain and 7,8-saturation in dihydromethysticin influence bioactivity:
-
Conformational flexibility: Saturated 7,8 bonds may enhance metabolic stability, while unsaturated 5,6 bonds modulate receptor binding .
-
MDP group: Critical for AhR activation, as seen in methysticin and dihydromethysticin .
Research Gaps and Future Directions
Unresolved Questions
-
Mechanistic studies: Direct evidence for 5,6-dehydrokavain’s interaction with NF-κB or other pathways remains sparse.
-
Toxicity thresholds: Dose-dependent hepatotoxicity of kavalactone-rich extracts requires further elucidation .
Methodological Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume